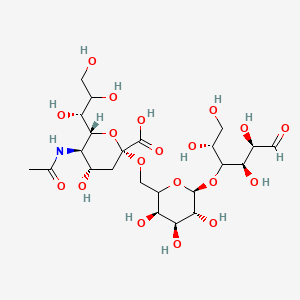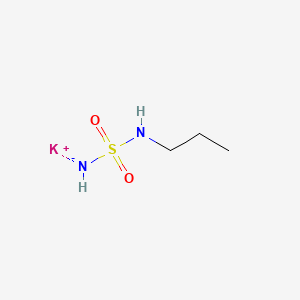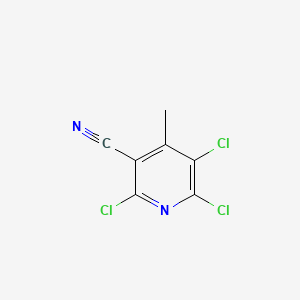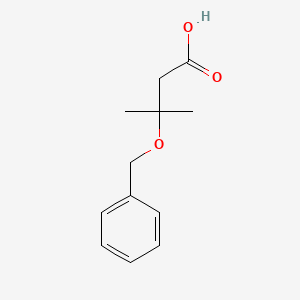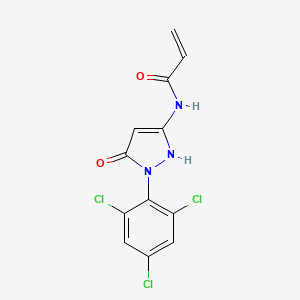
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be related to 1-(2,4,6-trichlorophenyl)propan-2-one . This compound is a derivative of 2,4,6-trichlorophenol, which is a chlorinated phenol used in various applications .
Synthesis Analysis
A related compound, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP), has been synthesized in a one-pot reaction .
Molecular Structure Analysis
The structure of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, has been studied . It crystallizes in the orthorhombic space group, Pca21, with two independent molecules (A and B) in the unit cell .
Chemical Reactions Analysis
A reaction involving N,N-Dimethylformamide (DMF) and N-benzoyl-N′-(2,4,6-trichlorophenyl)-thiourea (BAD) has been reported . DMF acted as both solvent and catalyst in this reaction .
Physical And Chemical Properties Analysis
2,4,6-Trichlorophenol, a related compound, is a clear to yellowish crystalline solid with a strong, phenolic odor . It has a melting point of 64-66 °C, a boiling point of 246 °C, and a density of 1.49 g/cm^3 .
科学的研究の応用
Antibacterial and Antitumor Evaluation
Research has demonstrated the synthesis of novel pyrazolones with significant antibacterial and antitumor properties. These compounds include enaminones containing the pyrazolone ring, which have been tested for their effectiveness against bacterial strains and cancer cell lines. These findings suggest the potential of pyrazolone derivatives in developing new antimicrobial and cancer treatments (Hamama et al., 2012).
Antimicrobial Agents
Novel series of pyrazolines bearing the trichlorophenyl moiety have shown moderate to good antimicrobial activity. This suggests their potential as novel and effective antimicrobial agents, contributing to the search for new treatments against resistant microbial strains (Laxmana et al., 2016).
Corrosion Inhibition and Antimicrobial Applications
Pyrazolone derivatives have been investigated for their corrosion inhibition properties and antimicrobial activities. These compounds have shown high efficiency as corrosion inhibitors, which could be beneficial for protecting metals against corrosion, in addition to their higher antibacterial activities compared to conventional bactericides (Sayed et al., 2018).
Antimalarial Activity
The synthesis of 4-acylhydrazone-5-pyrazolones and their metal complexes have been evaluated for antimalarial activity, demonstrating decent outcomes in in vitro studies. This highlights the potential of pyrazolone derivatives in antimalarial drug development (Shaikh et al., 2021).
Anticancer Agents
Pyrazolone derivatives have been identified as potential anticancer agents, with studies showing their inhibitory effects on human telomerase and other cancer cell lines. This indicates their usefulness in cancer treatment and the importance of further research in this area (Kakiuchi et al., 2004).
Safety And Hazards
将来の方向性
Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion has been studied . This research suggests that organic radicals have potential for application in photothermal therapy in the near future .
特性
IUPAC Name |
N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZAGUGFAMOMMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703104 |
Source


|
| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone | |
CAS RN |
15957-48-9 |
Source


|
| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


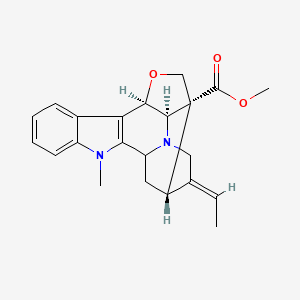
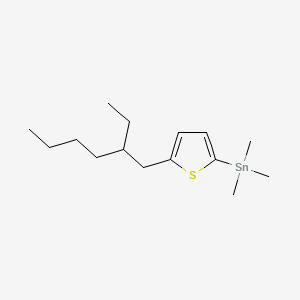
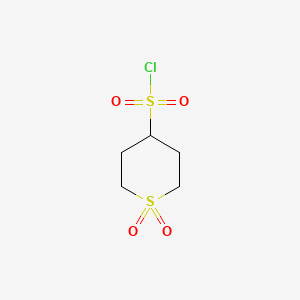
![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)
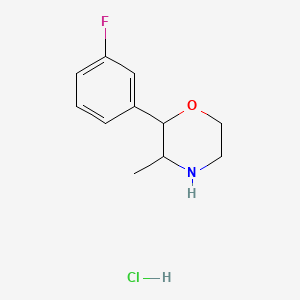
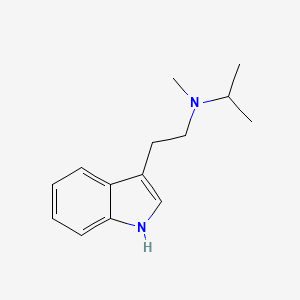
![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)
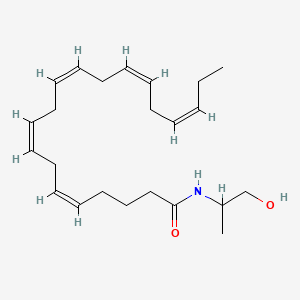
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
